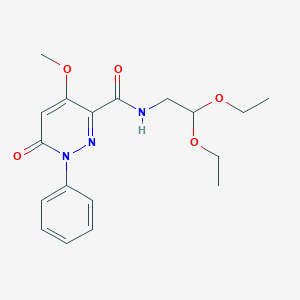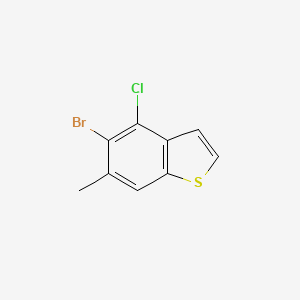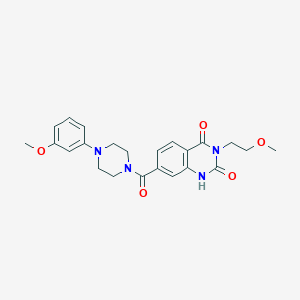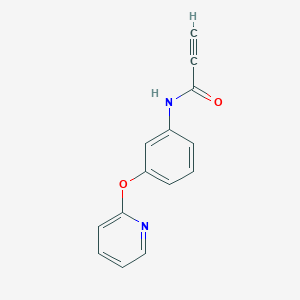![molecular formula C17H12IN3O3S2 B2441523 (Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-57-6](/img/structure/B2441523.png)
(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the prop-2-yn-1-yl group, and the attachment of the sulfamoyl and benzamide groups . The exact synthesis process would depend on the desired configuration and the specific reactions used .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The benzothiazole and benzamide groups would likely contribute to the compound’s stability and reactivity . The presence of the iodine atom could make the compound susceptible to halogenation reactions .
Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, depending on the specific conditions and reagents used . The presence of the iodine atom and the prop-2-yn-1-yl group could make it a candidate for cross-coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the iodine atom could increase its molecular weight and potentially its boiling point . The presence of the sulfamoyl group could make it more polar and increase its solubility in water .
Wissenschaftliche Forschungsanwendungen
Sulfonamides and Benzothiazoles in Drug Development
Sulfonamides, which include a primary sulfonamide moiety, are present in many clinically used drugs. They have been investigated for their applications in treating various conditions, including glaucoma, tumors, and microbial infections. Specifically, sulfonamide carbonic anhydrase inhibitors (CAIs) have been developed as antiglaucoma agents or for targeting tumor-associated isoforms CA IX/XII. The privileged structural motif of sulfonamides suggests their continued presence in future drugs (Carta, Scozzafava, & Supuran, 2012).
Benzothiazole derivatives, another component of the compound , are recognized for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazole moiety, in particular, has been identified as a potential antitumor agent. Some benzothiazole derivatives are already in clinical use for treating various diseases and disorders. This highlights the significance of the benzothiazole nucleus in drug discovery and its potential for the development of new therapeutic agents (Kamal, Hussaini, & Malik, 2015).
Antioxidant and Anti-inflammatory Applications
A study on benzofused thiazole derivatives evaluated their antioxidant and anti-inflammatory activities, indicating the potential of these compounds as therapeutic agents. This research underscores the therapeutic value of structurally similar compounds in managing oxidative stress and inflammation, suggesting a possible research direction for the compound (Raut et al., 2020).
Antimicrobial and Antitumor Potential
Benzothiazoles, including derivatives with sulfonamide groups, have shown antimicrobial and antitumor potential. These activities make such compounds attractive for further investigation as novel therapeutic agents. The structural flexibility and pharmacophoric characteristics of benzothiazoles enable the targeting of various biological pathways, offering a rich foundation for the development of new drugs with improved efficacy and specificity (Ahmed et al., 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-iodo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3O3S2/c1-2-9-21-14-8-7-11(26(19,23)24)10-15(14)25-17(21)20-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCGYMKKRNEKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2441454.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2441455.png)


![ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2441460.png)

![5-benzyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2441462.png)